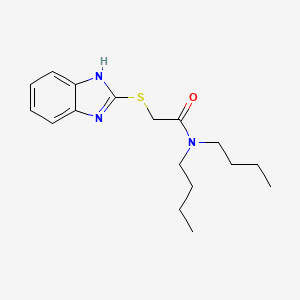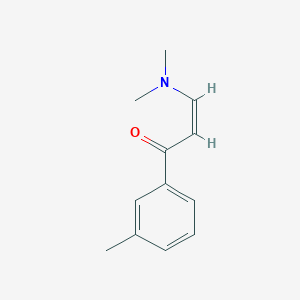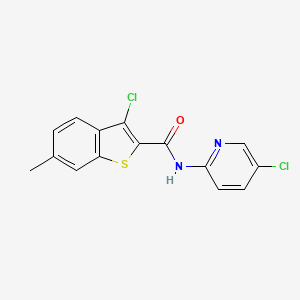
N-(3-chloro-2-methylphenyl)-2-methylpropanamide
説明
N-(3-chloro-2-methylphenyl)-2-methylpropanamide is a chemical compound commonly known as Clenbuterol. It is a beta-2 adrenergic agonist that is commonly used as a bronchodilator in the treatment of respiratory diseases such as asthma. Clenbuterol is also used as a performance-enhancing drug in the field of sports and bodybuilding due to its ability to promote fat loss and muscle growth. In
作用機序
Clenbuterol acts as a selective beta-2 adrenergic agonist, which means it binds to and activates beta-2 adrenergic receptors in the body. This results in the relaxation of smooth muscle cells in the airways, leading to bronchodilation. Clenbuterol also stimulates the breakdown of stored fat in adipose tissue, leading to increased energy expenditure and fat loss.
Biochemical and Physiological Effects:
Clenbuterol has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, leading to increased oxygen delivery to the muscles. It also increases the production of glycogen in the liver, which provides energy for muscle contractions. Clenbuterol has been shown to increase muscle mass and reduce body fat in animal studies, although its effects on humans are less clear.
実験室実験の利点と制限
Clenbuterol has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds used in research. It also has a well-established mechanism of action and has been extensively studied in animal models. However, Clenbuterol has limitations as well. Its effects on humans are not well understood, and it may have side effects such as tremors, headaches, and increased heart rate.
将来の方向性
There are several future directions for research on Clenbuterol. One area of interest is its potential use in the treatment of muscle wasting disorders, such as muscular dystrophy and sarcopenia. Another area of research is its potential use as a performance-enhancing drug in athletes and bodybuilders. Finally, more research is needed to better understand the effects of Clenbuterol on humans and to determine its safety and efficacy for therapeutic use.
Conclusion:
In conclusion, Clenbuterol is a beta-2 adrenergic agonist that has been extensively studied for its potential therapeutic applications in the treatment of respiratory diseases and muscle wasting disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While Clenbuterol has potential therapeutic benefits, more research is needed to better understand its effects on humans and to determine its safety and efficacy for therapeutic use.
科学的研究の応用
Clenbuterol has been extensively studied for its potential therapeutic applications in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). It has been shown to be effective in reducing airway resistance and improving lung function in patients with these conditions. In addition, Clenbuterol has been investigated for its potential use in the treatment of muscle wasting disorders, such as muscular dystrophy and sarcopenia.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)11(14)13-10-6-4-5-9(12)8(10)3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRJBKDZHYLTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(5-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4838413.png)
amine dihydrochloride](/img/structure/B4838418.png)
![N-[3-(diethylamino)propyl]-2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4838433.png)

![N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4838453.png)


![N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4838479.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4838483.png)
![3-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B4838488.png)


![1-(3-methylphenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4838518.png)

